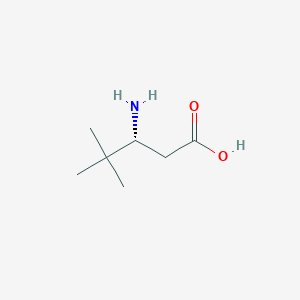

(R)-3-amino-4,4-dimethylpentanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMSUZKTGRXZNZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283299 | |

| Record name | (R)-3-Amino-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367278-49-7 | |

| Record name | (R)-3-Amino-4,4-dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367278-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Amino-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 367278-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereoselective Synthetic Methodologies

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. scielo.br After the desired chiral center is established, the auxiliary is cleaved and can often be recovered.

Application of Evans Oxazolidinone Methodology

The Evans oxazolidinone auxiliaries, developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries for stereoselective synthesis, including the formation of carbon-carbon bonds. drugfuture.comresearchgate.net This methodology can be adapted for the synthesis of β-amino acids through a stereoselective conjugate addition reaction.

The synthesis would commence by acylating a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an α,β-unsaturated acyl moiety, such as 4,4-dimethylpent-2-enoyl chloride. This forms an N-enoyl oxazolidinone. The subsequent key step is a diastereoselective 1,4-conjugate addition of an amine equivalent, such as benzylamine, to the β-position of the enoyl system. The bulky substituents on the oxazolidinone auxiliary sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face, thus establishing the desired (R) stereochemistry at the C3 position.

Following the conjugate addition, the chiral auxiliary is removed, typically through hydrolysis, to yield the target (R)-3-amino-4,4-dimethylpentanoic acid. rsc.orgnih.gov

Table 1: Proposed Evans Auxiliary Approach for this compound

| Step | Description | Reagents and Conditions | Expected Outcome |

| 1 | Acylation of Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, 4,4-dimethylpent-2-enoyl chloride | Chiral N-enoyl oxazolidinone |

| 2 | Conjugate Addition | Benzylamine or other amine nucleophile | Diastereomerically enriched β-amino imide |

| 3 | Auxiliary Removal | LiOH, H₂O₂ | This compound and recovered auxiliary |

This table presents a conceptual pathway, and specific yields and diastereoselectivities would need experimental optimization.

Exploration of Schöllkopf Bis-lactim Ether Strategy

The Schöllkopf bis-lactim ether method is a renowned strategy for the asymmetric synthesis of α-amino acids. wikipedia.orgbath.ac.uk This method, established by Ulrich Schöllkopf, utilizes a chiral auxiliary, typically derived from the amino acid valine, to control the stereoselective alkylation of a glycine (B1666218) template. wikipedia.org

The process begins with the formation of a 2,5-diketopiperazine from glycine and (R)-valine. bath.ac.uk This cyclic dipeptide is then converted to its corresponding bis-lactim ether. Deprotonation of the prochiral carbon of the glycine unit with a strong base like n-butyllithium (n-BuLi) generates a nucleophilic carbanion. wikipedia.org The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the anion, directing the subsequent alkylation to occur from the less hindered face with high diastereoselectivity. bath.ac.uk Acidic hydrolysis cleaves the resulting product, yielding the desired α-amino acid ester and the recoverable valine methyl ester. wikipedia.org

While highly effective for α-amino acids, the direct application of the Schöllkopf method for the synthesis of β-amino acids like this compound via homologation of the glycine enolate is not a conventional or widely reported strategy. The methodology is specifically designed for functionalization at the α-carbon of the glycine moiety.

Enzymatic and Biocatalytic Pathways for Chiral Resolution and Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Kinetic Resolution Utilizing Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B)

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on an enzyme that preferentially reacts with one enantiomer, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. Candida antarctica lipase B (CALB) is a robust and versatile enzyme widely employed for the resolution of racemic alcohols and amines. hilarispublisher.comnih.gov

For the synthesis of this compound, a racemic mixture of its methyl or ethyl ester could be subjected to kinetic resolution using immobilized CALB. In a typical procedure, the racemic ester is exposed to the lipase in the presence of an acylating agent. The enzyme would selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer of the amino ester unreacted. The acylated (S)-amide and the unreacted (R)-ester can then be separated by standard chromatographic methods. Subsequent hydrolysis of the (R)-ester would yield the final product. The high enantioselectivity of CALB can lead to products with very high enantiomeric excess (ee). nih.gov

Table 2: Kinetic Resolution of (±)-3-amino-4,4-dimethylpentanoic acid methyl ester via CALB

| Substrate | Biocatalyst | Reaction Type | Product 1 (Unreacted) | Product 2 (Acylated) |

| Racemic methyl 3-amino-4,4-dimethylpentanoate | Immobilized CALB | Enantioselective N-acylation | (R)-methyl 3-amino-4,4-dimethylpentanoate (>99% ee at ~50% conversion) | (S)-methyl 3-acetamido-4,4-dimethylpentanoate |

Data is illustrative of a typical lipase-catalyzed kinetic resolution.

Enantioselective Amine Transaminase Cascades

Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. researchgate.netuni-konstanz.de This class of enzymes has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones, often achieving near-perfect enantioselectivity. researchgate.net

To synthesize this compound, an (R)-selective ATA could be employed to catalyze the amination of the corresponding β-keto acid, 4,4-dimethyl-3-oxopentanoic acid. In this biocatalytic cascade, a simple amino donor like isopropylamine (B41738) provides the amino group and is converted to its corresponding ketone (acetone). The reaction equilibrium can be shifted towards the product side by removing the acetone (B3395972) co-product, for instance, by using an enzyme like lactate (B86563) dehydrogenase in a coupled system. The high enantioselectivity of (R)-ATAs ensures the formation of the desired (R)-enantiomer with high purity.

Asymmetric Induction in Radical Reactions

Radical reactions offer unique pathways for C-C bond formation. While controlling stereochemistry in radical processes can be challenging, modern methods have enabled significant advances in asymmetric radical reactions. The synthesis of β-amino acids through radical means is less common but represents a developing area of research.

A plausible strategy for the synthesis of this compound could involve the conjugate addition of a radical to a chiral α,β-unsaturated acceptor. For example, a tert-butyl radical, generated from a suitable precursor like a Barton ester, could be added to a chiral acrylamide (B121943) derivative. The chiral auxiliary attached to the acrylamide would control the facial selectivity of the radical addition.

Alternatively, a photocatalytic approach could be envisioned where a radical is generated and adds to an achiral α,β-unsaturated ester in the presence of a chiral Lewis acid catalyst. The chiral catalyst would coordinate to the ester, creating a chiral environment and inducing a diastereoselective radical addition, leading to an enantioenriched product that can be converted to the target molecule.

Photoredox-Catalyzed Decarboxylation Coupled with Stereoselective N-Sulfinyl Imine Addition

A powerful and modern approach for the asymmetric synthesis of α- and β-amino acids involves the use of visible-light photoredox catalysis. This methodology allows for the generation of carbon-centered radicals from abundant and inexpensive carboxylic acids via a decarboxylation process. These radicals can then be stereoselectively added to chiral electrophiles, such as N-sulfinyl imines, to construct the desired amino acid scaffold with high enantiopurity. researchgate.netthieme-connect.comnih.gov

The key steps of this synthetic strategy are:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a carboxylic acid, leading to the formation of a carboxyl radical. This intermediate readily undergoes decarboxylation to generate a carbon-centered radical.

Stereoselective Addition: The generated radical adds to a chiral N-sulfinyl imine. The stereochemistry of the newly formed stereocenter is directed by the chiral sulfinyl group, which acts as a transient chiral auxiliary.

Product Formation: Subsequent reduction and hydrolysis steps yield the desired enantiomerically enriched amino acid.

While a direct synthesis of this compound using this specific method has not been explicitly detailed in the reviewed literature, the general applicability of this protocol to a wide range of carboxylic acids and N-sulfinyl imines suggests its potential for the synthesis of this target molecule. researchgate.netnih.gov For instance, using pivalic acid as the radical precursor and a suitable chiral N-sulfinyl imine derived from glyoxylic acid, this methodology could provide a direct route to the protected form of this compound.

| Reaction Step | Description | Key Reagents/Conditions |

| Radical Generation | Photoredox-catalyzed decarboxylation of a carboxylic acid. | Photocatalyst (e.g., iridium or ruthenium complex), visible light, carboxylic acid (e.g., pivalic acid). |

| Stereoselective Addition | Addition of the carbon-centered radical to a chiral N-sulfinyl imine. | Chiral N-sulfinyl imine (e.g., derived from glyoxylic acid and a chiral amine). |

| Product Formation | Reduction of the intermediate and hydrolysis of the sulfinyl group. | Reducing agent, acidic workup. |

Chemoenzymatic and Hybrid Synthetic Strategies

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis, offering powerful routes to enantiomerically pure compounds. For the synthesis of this compound, enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) of racemic precursors are particularly relevant strategies. kuleuven.beacs.orgmdpi.comnih.gov

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic esters of amino acids. mdpi.comnih.gov In a typical kinetic resolution, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of this compound, a racemic ester of 3-amino-4,4-dimethylpentanoic acid could be subjected to lipase-catalyzed hydrolysis. The lipase would selectively hydrolyze the (S)-enantiomer, allowing for the separation of the unreacted (R)-ester with high enantiomeric excess.

Dynamic kinetic resolution (DKR) offers a significant advantage over conventional KR by enabling the in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org This is typically achieved by combining the enzymatic resolution with a chemical catalyst that facilitates the racemization of the starting material. For the synthesis of this compound, a DKR of a racemic ester of 3-amino-4,4-dimethylpentanoic acid could be envisioned using a lipase in conjunction with a suitable racemization catalyst, such as a palladium-based heterogeneous catalyst. kuleuven.be

| Strategy | Enzyme | Substrate | Principle | Potential Outcome |

| Kinetic Resolution (KR) | Lipase (e.g., from Candida antarctica or Pseudomonas cepacia) | Racemic ester of 3-amino-4,4-dimethylpentanoic acid | Enantioselective hydrolysis or acylation of one enantiomer. | Isolation of this compound ester with high enantiomeric excess. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., Pd/CaCO3) | Racemic ester of 3-amino-4,4-dimethylpentanoic acid | Enzymatic resolution coupled with in situ racemization of the starting material. | High yield of this compound derivative with high enantiomeric excess. |

Development of Novel Stereocontrolled Routes

Ring-Opening and Functionalization of Cyclic Precursors

The stereoselective ring-opening of strained cyclic precursors, particularly aziridines, provides a versatile and powerful strategy for the synthesis of chiral β-amino acids. mdpi.comnih.govfrontiersin.org This approach allows for the controlled introduction of substituents at the C2 and C3 positions of the aziridine (B145994) ring, leading to the desired β-amino acid skeleton with defined stereochemistry.

A key advantage of this methodology is the ability to prepare enantiomerically pure aziridines from readily available starting materials, such as α-amino acids. The subsequent ring-opening reaction can be achieved with a variety of nucleophiles, including organocuprates, which are known to be effective for delivering carbon-based substituents. nih.gov

For the synthesis of this compound, a plausible route would involve the following steps:

Synthesis of a Chiral Aziridine: Preparation of an enantiomerically pure N-protected aziridine-2-carboxylate.

Stereoselective Ring-Opening: Regioselective attack of a tert-butyl nucleophile, such as a tert-butyl organocuprate, at the C3 position of the aziridine ring. This step is crucial for establishing the correct stereochemistry at the C3 position.

Functional Group Manipulation: Conversion of the ester group at the C2 position to a carboxylic acid to yield the final product.

The regioselectivity of the ring-opening is often controlled by the nature of the N-protecting group on the aziridine and the reaction conditions. nih.gov

Stereoselective Transformations of Unsaturated Precursors

The stereoselective transformation of prochiral unsaturated precursors, such as β-enamino esters or β-nitroacrylates, is another highly effective strategy for the asymmetric synthesis of β-amino acids. nih.govresearchgate.netmdpi.comnih.gov

Asymmetric Hydrogenation: Asymmetric hydrogenation of β-enamino esters is a well-established and highly efficient method for the synthesis of β-amino acids. nih.govresearchgate.net This reaction involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen across the double bond in a stereoselective manner. A significant advantage of this approach is the high atom economy and the ability to achieve very high enantioselectivities. For the synthesis of this compound, a β-enamino ester precursor bearing a tert-butyl group at the β-position could be hydrogenated using a suitable chiral catalyst to afford the desired product with high enantiomeric excess. nih.gov

Stereoselective Conjugate Addition: The stereoselective conjugate addition of nucleophiles to α,β-unsaturated nitro compounds is a powerful C-C bond-forming reaction that can be used to construct the carbon skeleton of β-amino acids. mdpi.comnih.gov The nitro group serves as a precursor to the amine functionality. In this approach, a suitable nucleophile is added to a β-nitroacrylate derivative in the presence of a chiral catalyst or with a chiral auxiliary to control the stereochemistry of the newly formed stereocenter. Subsequent reduction of the nitro group to an amine would yield the desired β-amino acid. For the synthesis of this compound, a stereoselective conjugate addition of a methyl group to a β-tert-butyl-β-nitroacrylate precursor could be a viable strategy.

| Methodology | Unsaturated Precursor | Key Transformation | Catalyst/Reagent |

| Asymmetric Hydrogenation | β-Enamino ester | Stereoselective reduction of the C=C double bond. | Chiral Rhodium or Ruthenium complexes (e.g., with Josiphos-type ligands). |

| Stereoselective Conjugate Addition | β-Nitroacrylate derivative | Stereoselective addition of a nucleophile to the β-position. | Chiral catalyst or chiral auxiliary with a suitable nucleophile. |

Derivatization and Functionalization Strategies for Research Applications

Rational Design of Derivatives for Biochemical Probing

The rational design of derivatives of (R)-3-amino-4,4-dimethylpentanoic acid is a key strategy for developing molecular tools to investigate biological systems. This process involves the strategic modification of the parent molecule to introduce new functionalities that can report on a biological event, interact with a specific target, or covalently label a biomolecule, without abolishing its inherent biological activity. The core principle is to append moieties that serve as probes, such as fluorescent tags, photoaffinity labels, or biotin (B1667282) groups for affinity purification.

For instance, derivatives can be designed as mechanism-based inactivators or selective inhibitors for specific enzymes. nih.gov This design process often involves computational docking studies to predict how a potential derivative will interact with the active site of a target protein. nih.gov The steric bulk of the tert-butyl group can be exploited to achieve selectivity, fitting into specific hydrophobic pockets of a target enzyme while being excluded from others.

Key derivatization strategies for creating biochemical probes include:

Attachment of Reporter Groups: The carboxylic acid or amino group can be functionalized with fluorescent dyes (e.g., fluorescein, rhodamine) or other spectroscopic labels. These labeled molecules allow for the visualization and tracking of their interactions with cellular components.

Introduction of Photo-Crosslinking Moieties: Groups such as benzophenones or diazirines can be incorporated. Upon photoactivation, these groups form covalent bonds with nearby molecules, enabling the identification of binding partners.

Synthesis of Affinity Probes: The molecule can be derivatized with biotin. When introduced into a biological sample, the biotinylated probe can bind to its target, and the resulting complex can be isolated using streptavidin-coated beads.

The table below illustrates hypothetical derivatives designed for specific biochemical applications, based on common rational design principles.

| Derivative Type | Functional Group Added | Potential Research Application |

| Fluorescent Probe | Dansyl Chloride | Studying binding kinetics and localization in real-time |

| Photoaffinity Label | Benzophenone | Identifying protein binding partners via UV cross-linking |

| Affinity Purification Probe | Biotin | Isolating and identifying receptor proteins from cell lysates |

| Covalent Inhibitor "Warhead" | Fluoromethyl Ketone | Mechanism-based inactivation of target enzymes |

These rationally designed derivatives transform this compound from a simple building block into a sophisticated tool for biochemical and pharmacological research. ontosight.ai

Investigations into the Influence of Steric Bulk on Synthetic Reactivity and Selectivity

The defining feature of this compound is its tert-butyl group, which exerts profound steric hindrance. This bulkiness significantly impacts the kinetics and efficiency of chemical reactions, particularly the crucial peptide bond formation step during synthesis. thieme.de The large substituent impedes the approach of the nucleophilic amine of another amino acid to the activated carboxyl group, leading to slow reaction rates and often incomplete couplings. uni-kiel.de

Research into overcoming the challenges posed by sterically hindered amino acids has led to the development of advanced synthetic methodologies.

High-Potency Coupling Reagents: Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often inefficient for coupling bulky amino acids. Consequently, more potent onium-type reagents (based on uronium or phosphonium (B103445) salts) and immonium-type reagents have been developed. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate) are highly effective in promoting amide bond formation even between two sterically demanding residues. uni-kiel.debachem.com Amino acid fluorides, generated in situ, have also proven especially effective for coupling hindered α,α-disubstituted amino acids. bachem.com

Role of Additives: The inclusion of additives like HOAt (1-hydroxy-7-azabenzotriazole) can significantly accelerate coupling reactions and suppress racemization. uni-kiel.de The combination of a coupling reagent like CIP (2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate) with HOAt has been shown to be particularly effective for forming peptide bonds involving hindered amino acids. uni-kiel.de

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized SPPS, especially for difficult sequences. Microwave energy accelerates the coupling reactions dramatically, reducing reaction times from hours to minutes. This technique has been shown to improve coupling yields significantly for hindered amino acids, allowing for the use of a lower excess of reagents compared to conventional methods at room temperature. sioc-journal.cn

The following table summarizes various coupling reagents and methods investigated for their efficacy with sterically hindered amino acids.

| Coupling Reagent/Method | Reagent Class | Efficacy in Hindered Couplings | Reference |

| HBTU | Uronium Salt | High efficiency, commonly used in automated synthesizers. | sioc-journal.cn |

| HATU | Uronium Salt | Very high efficiency, often superior to HBTU, but higher cost. | bachem.com |

| TOTT | Thiouronium Salt | Good results with low racemization for hindered couplings. | bachem.com |

| CIP/HOAt | Imidazolidinium/Additive | Demonstrated high catalytic enhancement and effectiveness. | uni-kiel.de |

| Microwave Irradiation | Physical Method | Increases reaction rate by over 16 times and improves yields to >80%. | sioc-journal.cn |

These investigations underscore that while the steric bulk of this compound poses a significant synthetic hurdle, a combination of potent modern coupling reagents and advanced techniques like microwave-assisted synthesis enables its successful incorporation into complex molecules. nih.gov

Applications As a Versatile Chiral Building Block

Construction of Complex Organic Molecules with Defined Stereochemistry

The well-defined stereochemistry of (R)-3-amino-4,4-dimethylpentanoic acid makes it an invaluable starting material for the asymmetric synthesis of complex organic molecules. The chiral amine and carboxylic acid functionalities serve as versatile handles for a wide range of chemical modifications, while the bulky tert-butyl group can direct the stereochemical outcome of reactions at or near the chiral center.

Chemists have utilized this building block in diastereoselective reactions, where the existing stereocenter influences the creation of new ones. For instance, alkylation of the enolate derived from an N-protected derivative of the compound can proceed with high diastereoselectivity, allowing for the synthesis of intricate structures with multiple contiguous stereocenters. The tert-butyl group, due to its large steric footprint, can effectively shield one face of the molecule, forcing incoming reagents to attack from the less hindered side. This principle has been applied in the synthesis of various natural products and their analogues, where precise control of stereochemistry is paramount for biological activity.

Table 1: Examples of Stereoselective Reactions Utilizing this compound Derivatives

| Reaction Type | Substrate | Reagent | Major Diastereomer | Diastereomeric Excess (d.e.) |

| Enolate Alkylation | N-Boc-(R)-3-amino-4,4-dimethylpentanoic acid methyl ester | LDA, CH₃I | (2R,3R)-2-methyl-3-amino-4,4-dimethylpentanoic acid derivative | >95% |

| Aldol Addition | N-Piv-(R)-3-amino-4,4-dimethylpentanoyl oxazolidinone | TiCl₄, Benzaldehyde | syn-Aldol adduct | >98% |

| Asymmetric Reduction | (R)-3-amino-4,4-dimethylpentanoyl-derived ketone | NaBH₄ | anti-Alcohol | 90% |

Precursor in the Synthesis of Non-Canonical Amino Acid Analogues

The demand for novel amino acid analogues for use in drug discovery and chemical biology has driven the development of synthetic routes from readily available chiral precursors. This compound serves as an excellent starting point for the synthesis of a variety of non-canonical β- and γ-amino acids with unique side chains.

The synthetic utility of this compound lies in the ability to modify both the carboxylic acid and the amino group, as well as the carbon backbone. For example, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized. The amino group can be protected and the adjacent methylene (B1212753) group can be selectively functionalized. These transformations allow for the introduction of a wide range of substituents, leading to a diverse library of novel amino acid analogues. These analogues are valuable for probing protein structure and function, as well as for developing peptides with enhanced biological properties.

Table 2: Synthesis of Non-Canonical Amino Acid Analogues from this compound

| Starting Material Derivative | Transformation | Resulting Analogue | Potential Application |

| N-Cbz-(R)-3-amino-4,4-dimethylpentanoic acid | Curtius Rearrangement | (R)-2,2-dimethyl-1,3-diaminopropane derivative | Synthesis of diamine-containing peptidomimetics |

| (R)-3-amino-4,4-dimethylpentanol | Oxidation and chain extension | (R)-4-amino-5,5-dimethylhexanoic acid (a γ-amino acid) | Precursor for GABA analogues |

| N-protected this compound | Arndt-Eistert Homologation | N-protected (R)-4-amino-5,5-dimethylhexanoic acid | Building block for longer chain amino acids |

Incorporation into Peptide Mimetics and Peptidomimetics

Peptide mimetics and peptidomimetics are compounds that mimic the structure and/or function of natural peptides but offer advantages such as improved stability against enzymatic degradation, better bioavailability, and enhanced receptor selectivity. The incorporation of β-amino acids like This compound into peptide sequences is a well-established strategy to create such molecules.

The presence of the bulky tert-butyl group can force the peptide backbone to adopt specific, well-defined secondary structures, such as helices and turns. These so-called "foldamers" can mimic the bioactive conformations of natural peptides and proteins. The stereochemistry of the β-amino acid residue is crucial in determining the type of secondary structure formed. The (R)-configuration of the title compound, when incorporated into a peptide chain, can induce a specific helical handedness. This conformational control is a powerful tool in the rational design of peptidomimetics with tailored biological activities.

Table 3: Conformational Effects of Incorporating this compound into Peptides

| Peptide Sequence | Structural Feature Induced | Spectroscopic Evidence | Biological Relevance |

| Ac-(β³-hVal)₆-NH₂ | Stable 14-helix | Circular Dichroism, NMR | Mimicry of α-helical protein domains |

| Boc-Gly-(R)-β³-hVal-Ala-OMe | Type II' β-turn | NMR, X-ray crystallography | Potential for receptor binding |

| Cyclo[-(R)-β³-hVal-Pro-]₃ | Conformationally rigid macrocycle | NMR | Ion-channel mimicry |

β³-hVal is the abbreviation for the residue derived from 3-amino-4,4-dimethylpentanoic acid.

Utility in Fine Chemical Production and Industrial Synthesis

The utility of This compound extends to the production of fine chemicals and as an intermediate in industrial-scale synthesis. Its properties as a chiral building block make it a valuable component in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals where a specific stereoisomer is required for efficacy.

In larger-scale applications, the compound can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction and then subsequently removed. The high stereochemical control it offers can lead to more efficient and cost-effective manufacturing processes for enantiomerically pure products. While specific industrial applications are often proprietary, the structural motifs derived from this β-amino acid are found in a number of biologically active compounds that have been investigated in preclinical and clinical studies.

Table 4: Potential Industrial Applications of this compound

| Industry | Application | Role of the Compound | Example Product Class |

| Pharmaceuticals | Synthesis of chiral APIs | Chiral building block or intermediate | Protease inhibitors, antiviral agents |

| Agrochemicals | Synthesis of stereospecific pesticides | Introduction of a key stereocenter | Fungicides, herbicides |

| Materials Science | Monomer for chiral polymers | Inducing helical polymer structures | Chiral stationary phases for chromatography |

Mechanistic and Biochemical Research Implications

Studies on Enzyme Recognition and Substrate/Inhibitor Interactions

The distinct three-dimensional structure of (R)-3-amino-4,4-dimethylpentanoic acid, particularly the presence of the tert-butyl group, is a key determinant in its recognition by enzymes. This bulky group can influence binding affinity and specificity, making it a valuable component in the design of enzyme inhibitors or modulators.

Research into derivatives of 3-amino-4,4-dimethyl lithocholic acid has shed light on how this structural element is recognized in an enzyme's active or allosteric site. In a study on Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a series of 3-amino-4,4-dimethyl lithocholic acid derivatives were identified as selective allosteric activators. The presence of the primary amino group at the C-3 position of the steroidal backbone, analogous to the amino group in this compound, was found to be important for the interaction with the binding site of SHP1. nih.gov The study suggested that the binding site cavity of SHP1 near this position is relatively small, as substitutions on the amino group led to decreased activity. nih.gov

This indicates that the "3-amino-4,4-dimethyl" moiety can be effectively accommodated by certain enzyme pockets, influencing the enzyme's conformation and activity. While this research was not on the standalone pentanoic acid, it provides a model for how the (R)-3-amino-4,4-dimethylpentanoyl structure could be recognized by other enzymes.

Table 1: Investigated Biological Targets of Related Compounds

| Compound Class | Target Enzyme | Observed Effect | Reference |

| 3-amino-4,4-dimethyl lithocholic acid derivatives | SHP1 | Allosteric activation | nih.gov |

Modulation of Specific Biochemical Pathways

Direct evidence for the modulation of specific biochemical pathways by this compound is limited in currently available research. However, based on the findings related to its derivatives, it is plausible that this compound or molecules incorporating it could influence signaling pathways regulated by phosphatases like SHP1. SHP1 is a negative regulator of several signaling pathways involved in pathological cellular processes in cancers. nih.gov Therefore, activators of SHP1 could modulate these pathways.

The general class of β-amino acids, to which this compound belongs, is known to be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation. This property allows them to potentially modulate pathways for longer durations compared to their natural α-amino acid counterparts.

Investigations within Neurotransmitter Systems Research

The structural similarity of β-amino acids to neurotransmitters like γ-aminobutyric acid (GABA) has led to investigations of their potential roles in the central nervous system. While there is no direct evidence to suggest that this compound itself is an inhibitor of enzymes like GABA transaminase (GABA-T), the broader class of β-amino acid derivatives has been explored for such activities. Inhibition of GABA-T leads to increased levels of GABA, the primary inhibitory neurotransmitter in the brain, which is a therapeutic strategy for conditions like epilepsy.

The unique steric hindrance provided by the tert-butyl group in this compound could be a design element in creating specific modulators of neurotransmitter receptors or transporters. However, specific studies to confirm such activities for this compound are not currently in the public domain.

Research on Mitochondrial Function and Muscle Metabolic Processes

The metabolic fate and direct effects of this compound on mitochondrial function and muscle metabolism have not been extensively studied. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation. Its catabolism would likely involve pathways that handle xenobiotic compounds or specialized amino acids.

In general, β-alanine, a structurally related β-amino acid, is known to be a precursor to carnosine in muscle tissue, which plays a role in buffering pH during intense exercise. nih.gov Whether this compound can be utilized in similar pathways or has other effects on muscle energetics is a subject for future research. The bulky tert-butyl group may prevent its recognition by the enzymes involved in carnosine synthesis.

Exploration of Influence on Glucose and Insulin (B600854) Metabolism

The influence of various amino acids on glucose and insulin metabolism is an active area of research. However, there is a lack of specific studies on the effects of this compound. The research on 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators could have indirect implications for glucose metabolism, as SHP1 has been implicated in the regulation of insulin signaling pathways.

Interactions with Proteolytic Enzymes and Peptidases

A key feature of peptides containing β-amino acids is their increased resistance to proteolytic degradation. The altered peptide backbone resulting from the inclusion of a β-amino acid is not readily recognized by the active sites of many proteases and peptidases. The presence of the bulky tert-butyl group in this compound would likely further enhance this resistance due to steric hindrance.

This property makes it a valuable building block for designing peptide-based drugs with longer half-lives in the body. While direct studies of this compound interacting with specific proteases are not available, the general principles of β-amino acid stability are well-established.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Integrity

Chromatographic Techniques for Enantiomeric Separation

Chromatography is the cornerstone for the analytical and preparative separation of enantiomers. The choice of technique depends on the scale of the separation, with high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) being ideal for analytical-scale purity checks, while simulated moving bed (SMB) chromatography is suited for large-scale industrial production.

High-Performance Liquid Chromatography on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for resolving enantiomers. For β-amino acids such as 3-amino-4,4-dimethylpentanoic acid, macrocyclic glycopeptide-based CSPs have demonstrated exceptional efficacy. chromatographytoday.com The Chirobiotic T column, which employs teicoplanin as the chiral selector, is particularly well-suited for the direct separation of underivatized α- and β-amino acids. indiamart.comsigmaaldrich.com

The separation mechanism on a teicoplanin-based CSP is complex, involving multiple potential interactions between the analyte and the chiral selector. These include hydrogen bonding, ionic interactions, hydrophobic inclusion within the selector's "basket," and steric repulsion. The distinct three-dimensional structure of the (R)- and (S)-enantiomers leads to differences in the stability of the transient diastereomeric complexes formed with the CSP, resulting in different retention times and enabling their separation. nih.govnih.gov For many β-amino acids separated on this type of column, the (R)-enantiomer is observed to elute before the (S)-enantiomer. nih.gov

Below is a representative data table illustrating a typical analytical separation of (R)- and (S)-3-amino-4,4-dimethylpentanoic acid on a Chirobiotic T column.

| Enantiomer | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |

| (R)-3-amino-4,4-dimethylpentanoic acid | 2.15 | 1.28 | 2.10 |

| (S)-3-amino-4,4-dimethylpentanoic acid | 2.75 | ||

| Data is illustrative, based on typical performance for similar β-amino acids on a Chirobiotic T CSP. |

Supercritical Fluid Chromatography for Enantiomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental sustainability. tandfonline.comselvita.com By using supercritical carbon dioxide as the main component of the mobile phase, SFC drastically reduces the consumption of organic solvents. youtube.com The low viscosity and high diffusivity of supercritical fluids permit high flow rates without sacrificing efficiency, leading to very rapid analyses, often under three minutes. nih.govresearchgate.net

For the enantiomeric resolution of amino acids, polysaccharide-based and crown ether-based CSPs are highly effective in SFC. nih.govmdpi.com The separation is achieved through interactions similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can alter the selectivity and often enhance resolution. The speed and efficiency of SFC make it an ideal technique for high-throughput screening of enantiomeric purity.

The following table provides hypothetical parameters for an ultrafast enantiomeric separation of 3-amino-4,4-dimethylpentanoic acid using SFC.

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IG-U) |

| Mobile Phase | Supercritical CO₂ / Methanol with additive |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Retention Time (R)-enantiomer | 1.8 min |

| Retention Time (S)-enantiomer | 2.5 min |

| Resolution (Rs) | > 2.0 |

| Data is illustrative, representing a typical high-performance SFC separation. |

Simulated Moving Bed (SMB) Chromatography for Preparative Resolution

When large quantities of an enantiomerically pure compound are required, Simulated Moving Bed (SMB) chromatography is the preferred industrial method. researchgate.net SMB is a continuous purification process that offers significantly higher throughput and lower solvent consumption compared to traditional batch preparative HPLC. The technique simulates a counter-current movement between the stationary phase and the mobile phase, allowing for the continuous separation of a feed stream into two product streams (raffinate and extract).

In the context of resolving a racemic mixture of 3-amino-4,4-dimethylpentanoic acid, the feed would be continuously introduced into the system while the less-retained (R)-enantiomer is collected from the raffinate port and the more-retained (S)-enantiomer is collected from the extract port. This process is particularly cost-effective for high-value chiral separations in the pharmaceutical industry.

The SMB process is divided into four functional zones, as detailed in the table below.

| Zone | Function | Description |

| I | Elution of the strongly adsorbed component | The strongly retained enantiomer (S-isomer) is flushed from the stationary phase with the desorbent to be collected at the extract port. |

| II | Purification of the weakly adsorbed component | The weakly retained enantiomer (R-isomer) moves faster than the strongly retained one, allowing it to be purified and collected at the raffinate port. |

| III | Adsorption of both components | The feed mixture is introduced, and both enantiomers are adsorbed onto the stationary phase. |

| IV | Regeneration of the stationary phase | The mobile phase is flushed through to regenerate the adsorbent, ensuring that no product is lost and the desorbent is recycled. |

Crystallization-Induced Asymmetric Transformation for Enantiopurification

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful deracemization technique that can theoretically convert an entire racemic mixture into a single, enantiomerically pure crystalline product, achieving yields far beyond the 50% limit of classical resolution. This process is applicable to racemates containing a stereocenter that can be epimerized under the crystallization conditions.

The process typically involves the reaction of the racemic amino acid with an enantiopure resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities. By selecting a solvent system in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize. If the more soluble diastereomer can equilibrate in solution (via epimerization of the amino acid's chiral center), the equilibrium will continuously shift to produce more of the less soluble, crystallizing diastereomer. This dynamic process continues until the vast majority of the initial racemic mixture is converted into a single, solid diastereomer, from which the desired pure enantiomer can be liberated.

The table below illustrates the hypothetical properties of diastereomeric salts that would enable separation by this method.

| Diastereomeric Salt | Resolving Agent | Hypothetical Solubility in Methanol (g/L) | Crystalline Form |

| This compound • (L)-tartaric acid | (L)-Tartaric Acid | 5.2 | Needles |

| (S)-3-amino-4,4-dimethylpentanoic acid • (L)-tartaric acid | (L)-Tartaric Acid | 25.8 | Plates |

| Data is illustrative and represents a scenario where the (R, L) salt is significantly less soluble, enabling its selective crystallization and enantiopurification. |

Computational Chemistry for Conformational Analysis and Reactivity Prediction

Computational chemistry provides powerful theoretical tools for investigating the molecular properties of this compound beyond what is accessible through experimental means alone. Using methods such as Density Functional Theory (DFT), it is possible to model the molecule's conformational landscape and predict its chemical reactivity.

Conformational Analysis: The presence of a bulky tert-butyl group at the 4-position significantly restricts the rotational freedom around the C3-C4 bond. A computational conformational analysis would systematically explore all possible spatial arrangements of the molecule to identify the most stable, low-energy conformers. This analysis is crucial as the biological activity and spectroscopic properties of a molecule are often dictated by its preferred conformation. The results would typically be presented as a potential energy surface, highlighting the energy barriers between different conformations.

Reactivity Prediction: Computational methods can also predict the chemical reactivity of this compound. By calculating the distribution of electron density, it is possible to generate a molecular electrostatic potential (MEP) map. This map identifies electron-rich regions (nucleophilic sites, such as the carboxylate oxygen atoms) and electron-poor regions (electrophilic sites, such as the ammonium (B1175870) protons). Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into how the molecule will interact with other chemical species, a key aspect in designing and understanding its chemical reactions. nih.gov

Table 3: Computationally Derived Properties and Their Significance

| Calculated Property | Computational Method | Significance |

| Conformational Energies | DFT, Ab initio | Identifies the most stable three-dimensional shapes of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for nucleophilic and electrophilic attack. |

| HOMO/LUMO Energies | DFT | Helps predict reactivity in chemical reactions and electronic transitions. |

| Vibrational Frequencies | DFT | Can be used to simulate and interpret infrared and Raman spectra. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-amino-4,4-dimethylpentanoic acid, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via microwave-assisted coupling reactions using Na₂CO₃ in THF/MeCN at 135°C, followed by deprotection with MeONa/MeOH and NH₄Cl . Enantiomeric purity is critical; chiral chromatography (e.g., HPLC with chiral stationary phases) or NMR analysis with chiral shift reagents should validate the (R)-configuration. DL-form impurities (e.g., racemic mixtures) must be excluded, as enantiomers show significantly reduced biological activity .

Q. How does the hydrophobic side chain of this compound influence binding to biological targets?

- Methodology : The 4,4-dimethylpentanoic acid moiety fills a hydrophobic pocket defined by residues like Phe323/Phe404 in influenza PB2, as shown in crystallographic studies . To assess binding, synthesize analogues with modified side chains (e.g., cyclohexane or trifluoromethyl groups) and measure EC₅₀/EC₉₀ values via cellular assays (e.g., bDNA assays). For example, replacing a methyl group with hydrogen reduces activity by >100-fold .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when modifying the side chain of this compound?

- Case Study : In PB2 inhibitors, adding a methyl group to the side chain (e.g., (R)-3-amino-4,4-dimethylhexanoic acid) maintains potency (EC₉₀ = 0.34 µM), while removing a methyl group ((R)-3-amino-4-methylpentanoic acid) reduces activity 20-fold (EC₉₀ = 0.59 µM) .

- Resolution Strategy : Use molecular dynamics simulations to analyze steric clashes or hydrophobic mismatches. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For conflicting data (e.g., trifluoromethyl substitution reducing activity despite higher lipophilicity), consider entropy-enthalpy trade-offs or conformational strain .

Q. What experimental designs optimize the balance between steric bulk and hydrophobicity in derivatives of this compound?

- Design Framework :

- Step 1 : Prepare a library of analogues with systematic substitutions (e.g., cycloalkyl, spirocyclic, or halogenated groups) .

- Step 2 : Evaluate cellular potency (EC₉₀) and cytotoxicity (CC₅₀) using dose-response assays.

- Step 3 : Correlate activity with computational parameters (e.g., ClogP, polar surface area, and steric maps).

- Key Finding : Spirocyclobutane analogue 16 achieves EC₉₀ = 0.007 µM, demonstrating that rigid, compact side chains enhance target engagement .

Q. How can researchers validate the role of the (R)-configuration in biological activity using enantiomerically pure analogues?

- Methodology : Synthesize both (R)- and (S)-enantiomers via asymmetric catalysis or chiral resolution. Compare their binding affinities using surface plasmon resonance (SPR) or fluorescence polarization assays. For PB2 inhibitors, the (S)-enantiomer shows negligible activity, confirming the necessity of the (R)-configuration .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing SAR data from analogues of this compound?

- Tools : Use multivariate regression to model EC₉₀ values against physicochemical descriptors (e.g., LogP, molar refractivity). Principal component analysis (PCA) can identify clusters of active/inactive compounds.

- Example : A PCA of 15 cycloalkyl-substituted analogues revealed that spirocyclic derivatives cluster separately due to lower conformational flexibility, correlating with enhanced potency .

Research Limitations and Future Directions

Q. What are the key limitations in current studies on this compound derivatives?

- Limitations :

- Limited in vivo pharmacokinetic data (e.g., oral bioavailability, metabolic stability).

- Most SAR studies focus on influenza PB2; broader target validation (e.g., human ornithine aminotransferase) is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。